molecular formula C14H20N2O6S B2750332 N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2319846-31-4

N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2750332
CAS RN: 2319846-31-4
M. Wt: 344.38
InChI Key: GGYXNWWDDXGPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C14H20N2O6S and its molecular weight is 344.38. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Degradation

Research has identified unique microbial strategies to eliminate sulfonamide antibiotics, highlighting the environmental persistence of sulfonamides and their potential to propagate antibiotic resistance. A study on Microbacterium sp. strain BR1 found that the degradation of sulfamethoxazole and other sulfonamides proceeds via an unusual pathway initiated by ipso-hydroxylation followed by the fragmentation of the parent compound. This process leads to the formation of various metabolites, underscoring the need for understanding sulfonamide biotransformation mechanisms to mitigate environmental impacts (Ricken et al., 2013).

Synthetic Applications and Chemical Transformations

The versatility of sulfonamides in chemical synthesis has been explored through various reactions. For instance, benzothiazole-2-sulfonamides react with hydroxylamine to form 2-hydroxybenzothiazole, a reaction useful as a deprotection method for amino acids, showcasing the potential for sulfonamides in synthetic organic chemistry (Kamps, Belle, & Mecinović, 2013). Additionally, indazole arylsulfonamides have been synthesized as human CCR4 antagonists, illustrating the utility of sulfonamide derivatives in medicinal chemistry for developing new therapeutic agents (Procopiou et al., 2013).

Pharmacological Applications

Sulfonamide derivatives have been investigated for their potential in treating various diseases. A series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives were synthesized and evaluated for diuretic, antihypertensive, and anti-diabetic activities in rats, highlighting the multifaceted therapeutic potential of sulfonamide derivatives (Rahman et al., 2014). Another study focused on the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, presenting a targeted approach for developing antitumor agents based on sulfonamide chemistry (Ilies et al., 2003).

properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6S/c1-14(18,6-7-21-3)9-15-23(19,20)10-4-5-12-11(8-10)16(2)13(17)22-12/h4-5,8,15,18H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYXNWWDDXGPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.